4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol
Description
Properties
IUPAC Name |
4-[3,6,8-tris(4-hydroxyphenyl)pyren-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22,41-44H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTBOLCVZGYEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Followed by Coupling Reactions
A widely adopted method for polyaromatic hydrocarbons involves halogenation to generate reactive intermediates. For pyrene, bromination at the 1,3,6,8-positions could yield 1,3,6,8-tetrabromopyrene, which subsequently undergoes coupling with phenol derivatives.
Ullmann Coupling :
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Conditions : Copper(I) iodide catalyst, cesium carbonate base, dimethylformamide (DMF) solvent, 120–140°C.
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Mechanism : Aryl halides react with phenols via a copper-mediated C–O bond formation.
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Example Reaction :
Yields for analogous Ullmann couplings of polyhalogenated aromatics typically range from 40% to 70%.
Suzuki-Miyaura Coupling :
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Conditions : Palladium catalyst (e.g., Pd(PPh₃)₄), aryl boronic acid, aqueous base (K₂CO₃), toluene/ethanol solvent.
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Mechanism : Transmetalation between palladium and boronic acid facilitates C–C bond formation.
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Example Reaction :
Post-coupling oxidation (e.g., with H₂O₂) would convert boronate esters to phenolic groups.
Direct introduction of hydroxyl groups via electrophilic substitution is hindered by pyrene’s electron-rich nature. However, radical-mediated hydroxylation or enzymatic methods offer alternatives:
Radical Hydroxylation
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Reagents : Fenton’s reagent (Fe²⁺/H₂O₂), generating hydroxyl radicals (- OH) for H-atom abstraction.
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Challenges : Poor regioselectivity and overoxidation to quinones.
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Mitigation : Steric directing groups (e.g., sulfonic acids) could template hydroxylation at desired positions, as seen in the synthesis of 8-hydroxy-1,3,6-pyrene trisulphonic acid.
Enzymatic Oxidation
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Catalysts : Laccases or peroxidases in aqueous buffer (pH 5–7).
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Advantages : Mild conditions and potential for regiocontrol.
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Limitations : Scalability and enzyme stability issues.
Post-Functionalization of Preformed Pyrene Frameworks
Covalent organic frameworks (COFs) derived from pyrene precursors, such as 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline, demonstrate the feasibility of stepwise functionalization. For tetraphenol synthesis:
Hydrolysis of Ethers or Esters
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Starting Material : Pyrene tetra-O-alkyl or tetra-acetate.
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Conditions : Acidic (HCl/MeOH) or basic (NaOH/H₂O) hydrolysis.
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Example :
Analytical Characterization
Key physicochemical properties of 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraphenol include:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₄₀H₂₆O₄ | High-resolution MS |
| Molecular Weight | 570.63 g/mol | ESI-MS |
| Solubility | DMSO, DMF (>10 mM) | UV-Vis spectroscopy |
| Stability | Air-sensitive, store under N₂ | TGA/DSC |
Challenges and Optimization Strategies
Steric Hindrance
The bulky phenolic groups at 1,3,6,8-positions impede reaction progress. Strategies include:
Chemical Reactions Analysis
Functional Group Reactivity
The phenolic hydroxyl (-OH) groups in this compound are reactive sites for:
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Nucleophilic aromatic substitution : Under strongly acidic or basic conditions, the -OH groups can act as leaving groups or activate the aromatic rings for substitution reactions (e.g., with electrophiles like nitration or halogenation).
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Electrophilic substitution : The electron-rich aromatic rings of the pyrene core may undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation).
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Oxidation/reduction : Phenolic groups can be oxidized to quinones or reduced to dihydroxybenzene derivatives.
Acid-Base Chemistry
The phenolic -OH groups exhibit weak acidity (pKa ~10), enabling deprotonation under basic conditions to form phenoxide ions. This property is critical for:
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Coordination chemistry : Phenoxide ions can act as ligands for metal ions, forming complexes with potential applications in catalysis or sensing.
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Polymerization : The phenoxide form may participate in condensation reactions (e.g., with aldehydes or alcohols).
Fluorescence-Related Reactions
Pyrene derivatives are known for their fluorescence properties. This compound may undergo:
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Energy transfer : In photochemical reactions, the pyrene core could act as a donor or acceptor of energy, influencing its fluorescence behavior.
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Excited-state reactions : Potential applications in photocatalysis or sensing via fluorescence quenching.
Structural Analogies and Inferred Behavior
While no direct data exists for this compound, insights can be drawn from similar derivatives:
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Metal-organic frameworks (MOFs) : Related tetrabenzoic acid derivatives (e.g., TBAPy) form MOFs with metals like Al or Yb . Tetraphenol may exhibit similar coordination chemistry, enabling inclusion of metal ions or guest molecules.
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Adsorption properties : The aromatic rings and hydroxyl groups could enhance adsorption of gases (e.g., CO₂, SF₆) in porous materials, as observed in TBAPy-based MOFs .
Limitations and Gaps in Data
The search results lack specific experimental data on the chemical reactions of this compound. Key gaps include:
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Mechanistic studies : Detailed reaction mechanisms, such as the role of hydroxyl groups in facilitating substitution or redox processes.
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Kinetic data : Rates or activation energies for oxidation, reduction, or substitution reactions.
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Structural characterization : Post-reaction analysis (e.g., NMR, IR) to confirm product identities.
Recommendations for Further Research
To advance understanding of its reactivity:
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Synthesize derivatives : Explore substitution reactions (e.g., alkylation, acetylation) to modify hydroxyl groups.
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Investigate coordination chemistry : Screen for metal ion complexes and their applications.
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Evaluate photochemical stability : Assess fluorescence quenching or degradation under UV/visible light.
Note: The absence of reaction data in the provided sources highlights the need to consult specialized chemical databases, patents, or primary literature for comprehensive analysis.
Scientific Research Applications
Materials Science
Covalent Organic Frameworks (COFs)
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol serves as a building block for the synthesis of covalent organic frameworks. These frameworks exhibit high surface areas and tunable porosity, making them suitable for gas storage and separation applications. For instance, its incorporation into COFs has been demonstrated to enhance catalytic activity due to the presence of pyrene moieties which facilitate electron transfer processes .
Polymer Composites
The compound can be used to create polymer composites that display enhanced thermal stability and mechanical properties. Its integration into polymer matrices has been shown to improve the overall strength and durability of the resulting materials, which can be beneficial in aerospace and automotive applications .
Photonics
Fluorescent Probes
Due to its pyrene core, this compound exhibits strong fluorescence properties. It has been utilized as a fluorescent probe in various sensing applications. The ability to modify its structure allows for the development of sensors that can detect specific ions or molecules in environmental monitoring .
Light Emitting Devices
The photophysical properties of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol make it a candidate for use in organic light-emitting diodes (OLEDs). Its high quantum yield and stability under operational conditions are advantageous for enhancing device efficiency and longevity .
Biological Applications
Antioxidant Activity
Research has indicated that compounds similar to 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol exhibit significant antioxidant properties. This potential application could be explored in pharmaceuticals aimed at reducing oxidative stress in biological systems .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests its utility in drug delivery systems. By modifying its structure to enhance solubility and bioavailability, it can serve as a carrier for targeted therapy in cancer treatment .
Case Study 1: Synthesis of COFs
A study conducted by Baiwei Ma et al. demonstrated the synthesis of two new conjugated pyrene-based COFs using 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol as a linker. The resulting frameworks displayed enhanced photocatalytic activity under visible light irradiation due to the efficient charge separation facilitated by the pyrene units .
Case Study 2: Fluorescent Sensor Development
In another study focusing on environmental applications, researchers developed a fluorescent sensor based on this compound for detecting heavy metal ions in water. The sensor exhibited high sensitivity and selectivity towards lead ions (Pb²⁺), demonstrating its potential for real-time monitoring of environmental pollutants .
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraphenol is primarily based on its ability to interact with various molecular targets through its phenol groups. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. The compound’s fluorescence properties are attributed to the pyrene core, which can absorb and emit light at specific wavelengths, making it useful in imaging and sensing applications .
Comparison with Similar Compounds
Comparison with Similar Pyrene-Based Compounds
Structural and Functional Group Variations
The key distinction among pyrene derivatives lies in their functional groups, which dictate their chemical reactivity, coordination behavior, and application scope:
| Compound | Functional Groups | Key Structural Features |
|---|---|---|
| Py-FP | Phenol (-OH) | Four phenolic groups; enhances hydrogen bonding and acid-base reactivity. |
| H4TBAPy | Carboxylic acid (-COOH) | Four benzoate groups; forms stable coordination bonds with metal nodes (e.g., uranyl, Zr(IV)). |
| PyTTA | Aniline (-NH2) | Four amino groups; used in Schiff-base reactions to form imine-linked covalent organic frameworks (COFs). |
| TFPPy | Aldehyde (-CHO) | Four formyl groups; facilitates condensation reactions for COF synthesis. |
Py-FP in MOFs
Py-FP-based MOFs, such as NU-1105, leverage phenolic oxygen atoms to coordinate with Zr(IV) clusters, resulting in frameworks with high thermal stability (>400°C) and surface areas exceeding 2000 m²/g. These materials are explored for gas storage and catalysis .
H4TBAPy in Photocatalysis
H4TBAPy is a cornerstone ligand in NU-1000 and NU-1300 MOFs. Its carboxylate groups enable robust metal-linker bonds, enhancing water stability. NU-1000 demonstrates exceptional photocatalytic activity, achieving a half-life of 6.2 minutes for sulfur mustard simulant degradation under O2 saturation .
PyTTA in COFs
PyTTA is a building block for imine-linked COFs (e.g., Py-TFImI-25 ), which exhibit high charge mobility (10⁻³ cm²/V·s) and hydrogen evolution rates (2072 μmol/g/h) due to extended π-conjugation and efficient exciton transport .
TFPPy in Luminescent Materials
The aldehyde-functionalized TFPPy forms azine-linked COFs with strong fluorescence, enabling chemosensing applications (e.g., detection of 2,4,6-trinitrophenol with ppm-level sensitivity) .
Stability and Performance Metrics
| Property | Py-FP | H4TBAPy | PyTTA |
|---|---|---|---|
| Thermal Stability | >400°C (MOFs) | >450°C (NU-1000) | ~300°C (COFs) |
| Chemical Stability | Stable in acidic conditions | Water-resistant | Sensitive to hydrolysis (imine bonds) |
| Surface Area | 2000–2500 m²/g | 2200–3000 m²/g | 1500–1800 m²/g |
Critical Analysis of Functional Group Impact
- Phenolic Groups (Py-FP): Provide Brønsted acidity and hydrogen-bonding sites, advantageous for proton-conductive materials and acid-catalyzed reactions.
- Carboxylic Acids (H4TBAPy) : Enable strong metal coordination, critical for MOF stability under harsh conditions.
- Aniline (PyTTA) : Facilitate dynamic covalent chemistry (e.g., imine formation), allowing tunable COF architectures .
Biological Activity
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol (CAS Number: 835878-20-1) is a polyphenolic compound characterized by a pyrene core with four phenolic groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of photochemistry, catalysis, and material science. This article examines its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : CHO
- Molecular Weight : 570.63 g/mol
- Density : 1.368 g/cm³ (predicted)
- Boiling Point : 769.0 °C (predicted)
Biological Activity Overview
The biological activity of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that polyphenolic compounds exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol enhances its ability to scavenge free radicals. Studies have demonstrated that compounds with similar structures can inhibit oxidative stress in various biological systems.
The pyrene moiety contributes to the compound's photochemical behavior. It has been shown to act as a fluorescent probe in biological imaging applications. The fluorescence properties allow for the tracking of cellular processes and the investigation of biomolecular interactions.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
The biological activities of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol can be attributed to its structural features:
- Hydroxyl Groups : The four phenolic hydroxyl groups are crucial for its antioxidant capacity.
- Pyrene Core : The conjugated system within the pyrene structure facilitates electron transfer processes essential for fluorescence and potential catalytic activities.
Applications in Research and Industry
The compound's diverse biological activities make it a candidate for various applications:
- Fluorescent Probes : Utilized in cellular imaging and tracking due to its strong fluorescent properties.
- Antioxidants in Food and Cosmetics : Potential use as a natural antioxidant in food preservation and cosmetic formulations.
- Antimicrobial Agents : Further research could lead to development as a new class of antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for preparing 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using 1,3,6,8-tetrabromopyrene and aryl boronic acid derivatives. For example:
- Reaction conditions : A mixture of 1,3,6,8-tetrabromopyrene, 4-formylphenylboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃ in anhydrous 1,4-dioxane at 85°C under argon for 72 hours yields 55–83% product .
- Critical factors : Catalyst loading (0.05–0.1 mol%), solvent polarity, and temperature control are crucial for minimizing side reactions like over-coupling or decomposition. Post-synthetic purification via recrystallization (e.g., hot CHCl₃) improves purity (>98%) .
Q. How is the structural integrity and purity of this compound validated in research settings?
- Characterization methods :
- ¹H NMR : Confirms substitution patterns (e.g., aromatic proton signals at δ 8.07–10.15 ppm for aldehyde-functionalized derivatives) .
- MALDI-TOF MS : Validates molecular weight (e.g., m/z = 619.53 for C₄₄H₂₆O₄) .
- PXRD and BET analysis : Ensures crystallinity and surface area (e.g., 1445 m² g⁻¹ for PyTA-BC-Ph-COF) .
Advanced Research Questions
Q. What strategies are employed to enhance the proton conductivity of COFs derived from this ligand?
- Intrinsic proton conduction : The ligand’s tetraaniline arms enable hydrogen-bonded networks. At 70°C and 100% relative humidity, proton conductivity reaches 10⁻² S cm⁻¹ without external dopants .
- Methodological optimization : Post-synthetic modification with ionic moieties (e.g., quaternary ammonium salts) or integration with acidic groups (e.g., -SO₃H) further enhances conductivity .
Q. How does this ligand improve photocatalytic hydrogen generation in COF/MOF systems?
- Mechanism : The pyrene core facilitates π-π stacking and intramolecular charge transfer (ICT), enabling visible-light absorption. For example:
- PyTA-BC-Ph-COF : Achieves H₂ production rates of 1183 µmol g⁻¹ h⁻¹ under visible light via efficient electron-hole separation .
- NU-1000 MOF : Generates singlet oxygen (¹O₂) for air oxidation of sulfur mustard simulants (t₁/₂ = 6.2 minutes under O₂ saturation) .
Q. What challenges arise in synthesizing stable COFs using this ligand, and how are they addressed?
- Crystallinity control : Solvothermal synthesis (e.g., mesitylene/dioxane at 120°C with acetic acid catalyst) ensures framework stability .
- Interfacial defects : Postsynthetic purification (e.g., THF/ethanol Soxhlet extraction) removes unreacted monomers .
- Scalability : Batch-to-batch consistency is improved by optimizing linker ratios (e.g., PyTA-4NH₂:aldehyde derivatives = 1:1.2) .
Data Contradictions and Resolution
Q. Why do reported yields for similar COF syntheses vary significantly (e.g., 55% vs. 93%)?
- Key variables :
- Catalyst purity : Residual Pd(PPh₃)₄ in crude products reduces yields .
- Solvent choice : Polar aprotic solvents (e.g., o-dichlorobenzene) improve monomer solubility but may slow crystallization .
Methodological Recommendations
Q. How can researchers optimize the ligand’s electronic properties for electrocatalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
